molecular formula C23H19F3N4O B11474847 3-benzyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

3-benzyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11474847
M. Wt: 424.4 g/mol
InChI Key: JRPJFBRAPORJHH-UHFFFAOYSA-N
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Description

1-BENZYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of pharmaceutical agents.

Preparation Methods

The synthesis of 1-BENZYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and automated processes to ensure consistency and scalability.

Chemical Reactions Analysis

1-BENZYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imidazole ring to a more saturated form.

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-BENZYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-BENZYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE include other imidazole derivatives with varying substituents. For example:

The uniqueness of 1-BENZYL-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H19F3N4O

Molecular Weight

424.4 g/mol

IUPAC Name

3-benzyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)imidazol-4-one

InChI

InChI=1S/C23H19F3N4O/c1-16-12-13-27-19(14-16)28-22(23(24,25)26)21(31)30(15-17-8-4-2-5-9-17)20(29-22)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,27,28)

InChI Key

JRPJFBRAPORJHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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